REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][N:7]([c:11]2[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]2)[C:8](=[O:10])[CH2:9]1.[CH3:21][C:22](=[O:23])[O-:24].[CH3:25][C:26](=[O:27])[O-:28].[CH3:29][CH:30]1[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]1.[Mg+2:20].[Na+:19].[OH-:18]>>[O:2]=[C:3]([OH:4])[CH:5]1[CH2:6][N:7]([c:11]2[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]2)[C:8](=[O:10])[CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CC(=O)N(c2ccc(O)cc2)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC1CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[OH-]
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Name
|
|
Type
|
product
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Smiles
|
O=C(O)C1CC(=O)N(c2ccc(O)cc2)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][N:7]([c:11]2[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]2)[C:8](=[O:10])[CH2:9]1.[CH3:21][C:22](=[O:23])[O-:24].[CH3:25][C:26](=[O:27])[O-:28].[CH3:29][CH:30]1[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]1.[Mg+2:20].[Na+:19].[OH-:18]>>[O:2]=[C:3]([OH:4])[CH:5]1[CH2:6][N:7]([c:11]2[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]2)[C:8](=[O:10])[CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC(=O)N(c2ccc(O)cc2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC(=O)N(c2ccc(O)cc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |